Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid
Overview
Description
“Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C25H23NO5 and it has a molecular weight of 417.45 .
Chemical Reactions Analysis
The chemical reactions involving “Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” are not explicitly mentioned in the available resources .Scientific Research Applications
Supramolecular Soft Materials
Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is used as a building block for the self-assembly/co-assembly process in the formation of supramolecular gels . These gels present various morphologies like dendrimer, spherulite, and vesicle . The Fmoc motif protects the amino groups and facilitates gelation through additional π-π interactions .
Synthesis of Active Esters
Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid can be used for the synthesis of several commonly used active esters of Fmoc-/Boc-/Z-amino acids . These include pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl, and succinimidyl esters .
Bioapplications
Supramolecular soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) have attracted considerable attention in many fields because of their impressive inherent features . The potential of supramolecular soft materials is being widely explored as an excellent platform for bioapplications (tissue engineering, drug delivery, therapeutics, biosensing, biomonitoring, etc.) .
Shape Memory Engineering
Due to their special features including solid-like rheology and swelling–shrinking behaviors, gels and hydrogels have found applicability in many areas including shape memory engineering .
Actuators
Gels and hydrogels, which can be formed using Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, are also used in actuators .
Ophthalmological Viscoelastic Devices
The unique properties of these gels and hydrogels make them suitable for use in ophthalmological viscoelastic devices .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(15-25(28)29)27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDCTKLQKDWTLG-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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